molecular formula C11H16BrN3O4S B8302657 Tert-butyl 5-bromo-3-(methylsulfonamido)pyridin-2-ylcarbamate

Tert-butyl 5-bromo-3-(methylsulfonamido)pyridin-2-ylcarbamate

Cat. No. B8302657
M. Wt: 366.23 g/mol
InChI Key: ASILOWPDUKNICA-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

A solution of tert-butyl 5-bromo-3-(methylsulfonamido)pyridin-2-ylcarbamate (57 mg, 0.15 mmol) in methanol (1 mL) and HCl (4 M in dioxane, 375 uL, 1.5 mmol) was heated to 60° C. for 90 min. The volatile materials were then removed in vacuo to provide N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide as its hydrochloride salt in quantitative yield. 1H NMR (400 MHz, DMSO-d6) δ 9.10 (br s, 1H), 7.95 (d, 1H), 7.54 (d, 1H), 6.42 (br s, 1H), 3.02 (s, 3H); MS (EI) for C6H8BrN3O2S: 266, 268 (Br isotopes, MH+).
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
375 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:16][S:17]([CH3:20])(=[O:19])=[O:18])[C:5]([NH:8]C(=O)OC(C)(C)C)=[N:6][CH:7]=1.Cl>CO>[NH2:8][C:5]1[C:4]([NH:16][S:17]([CH3:20])(=[O:19])=[O:18])=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
57 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)NC(OC(C)(C)C)=O)NS(=O)(=O)C
Name
Quantity
375 μL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile materials were then removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1NS(=O)(=O)C)Br
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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